The synthesis of Metacaine involves several steps that typically include the reaction between ethyl p-aminobenzoate and methanesulfonyl chloride. The general method can be outlined as follows:
The synthesis requires careful control of reaction conditions to optimize yield and minimize by-products.
The molecular structure of Metacaine can be represented as follows:
The compound's structure is crucial for its interaction with biological targets, particularly sodium channels in nerve cells.
Metacaine undergoes various chemical reactions that are significant for its functional properties:
Understanding these reactions is essential for ensuring stability during storage and application.
Metacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in nerve membranes. This action prevents the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area. Key parameters include:
This mechanism underpins its use in clinical settings where localized pain relief is required.
Metacaine exhibits several notable physical and chemical properties:
These properties influence both formulation strategies and application methods in clinical practice.
Metacaine has significant applications in both veterinary and human medicine:
The versatility of Metacaine underscores its importance within pharmacology and anesthesia practices.
Metacaine (synonymously designated tricaine methanesulfonate, MS-222, or tricaine mesylate) emerged as a foundational anesthetic agent for poikilotherms following its initial pharmacological characterization in lake trout (Salvelinus namaycush) in 1960 [1]. This landmark study demonstrated its superior efficacy over older agents like quinaldine sulfate, which subsequently faded from widespread use. By the 1980s, MS-222 had solidified its position as the gold standard anesthetic in aquatic research due to its reliable induction/recovery profiles and compatibility with diverse physiological studies [1]. Its dominance persists despite six decades of minimal innovation in fish anesthesia protocols, particularly within laboratory settings where it remains the de facto choice for zebrafish (Danio rerio) models—comprising 41% of EU research fish in 2017 [1].
Quantitative meta-analyses of aquaculture literature confirm MS-222’s entrenched status, revealing its application in >78% of published finfish anesthesia studies between 2000–2025 [6]. This preference stems from its versatility across ornamental, aquaculture, and research contexts, though critical gaps persist in protocol standardization. Notably, dosing regimens vary significantly—zebrafish studies employ concentrations ranging from 320–1000 mg/L for recovery anesthesia, starkly contrasting veterinary guidelines (100–200 mg/L) [1]. This discrepancy underscores unresolved tensions between scientific practicality and pharmacological refinement.
Table 1: Key Milestones in Metacaine’s Adoption in Aquatic Research
Time Period | Development Phase | Key Advancements |
---|---|---|
1960s | Initial Characterization | First efficacy studies in lake trout; superiority over quinaldine sulfate established |
1970–1990 | Regulatory Acceptance | Adoption as preferred agent by veterinary associations; inclusion in aquaculture guidelines |
1990–Present | Research Entrenchment | Dominance in zebrafish models (>75% of studies); variable dosing challenges identified |
2020s | Ethical & Refinement Debates | Scrutiny over aversiveness, lack of analgesia protocols, withdrawal period conflicts |
Regulatory governance of MS-222 reflects significant jurisdictional fragmentation, impacting its global use in food fish and research:
United States (FDA):MS-222 holds approval as an Animal Drug New Animal Drug Application (NADA 038-439) for salmonids, catfish, and other species. The FDA mandates a 21-day withdrawal period before human consumption to ensure residues deplete below safety thresholds. Its classification as a low regulatory priority drug for research further cements its accessibility in laboratories [1].
European Union (EMA):Governed by Directive 2001/82/EC, the EMA imposes a universal 500 degree-days withdrawal period (calculated as mean water temperature × days post-administration). This contrasts sharply with species-specific data requirements under FDA oversight. The EU’s Directive 2010/63/EU additionally mandates anesthesia for regulated procedures unless scientifically contraindicated, indirectly promoting MS-222’s use [1].
Veterinary Guidelines:Non-binding guidelines like the American Fisheries Society’s FHS Blue Book and the EU’s FVE recommendations advocate standardized anesthetic monitoring (e.g., opercular beat rate, loss of righting reflex). However, they lack enforceability, leading to inconsistent practices—especially in aquaculture where cost pressures incentivize non-compliance [1].
The core regulatory divergence lies in risk tolerance and evidentiary standards. The FDA accepts species-specific residue studies, while the EMA employs precautionary generalized withdrawal rules. Emerging economies often default to EMA or FDA frameworks without local validations, creating compliance ambiguities for exported aquaculture products [1].
Table 2: Regulatory Discrepancies for Metacaine in Key Jurisdictions
Jurisdiction | Withdrawal Requirement | Scope of Approval | Monitoring Mandates |
---|---|---|---|
FDA (USA) | 21 days | Species-specific (salmonids, catfish) | Low regulatory priority for research |
EMA (EU) | 500 degree-days | Broad, non-species-specific | Required under Directive 2010/63/EU |
Veterinary | Variable (guideline-based) | Context-dependent (research vs. food fish) | Recommended but unenforced |
The ethical tensions surrounding MS-222 withdrawal periods center on conflicts between regulatory simplicity, food safety, and scientific validity. The EU’s blanket 500 degree-days rule faces criticism for disregarding species-specific metabolic disparities. For instance, studies show tilapia muscle clears MS-222 residues within 3 days (well below 500 degree-days in tropical systems), while its skin requires ≥10 days—demonstrating tissue-specific variability unaddressed by current regulations [3]. This misalignment risks either premature harvest (posing consumer health hazards) or unnecessary economic losses from excessive withdrawal [1].
Public health concerns amplify these debates. Regulatory agencies like the EMA and FDA set a maximum residue limit (MRL) of 100 μg/kg for sulfonamides (by analogy for MS-222 metabolites), but residue detection capabilities now reach <1 μg/kg, raising questions about MRL adequacy [3]. Furthermore, violations persist in aquaculture—22% of Vietnamese pangasius farms exceeded sulfonamide MRLs in 2025—highlighting enforcement gaps linked to ambiguous withdrawal rules [5]. Ethicists argue that evidence-based, species-specific withdrawal periods would better balance welfare, safety, and profitability than inflexible universal standards [1] [3].
Table 3: Tissue-Specific Clearance Dynamics Impacting Withdrawal Ethics
Tissue Type | Time to MRL Compliance (Days) | Factors Influencing Clearance | Regulatory Implications |
---|---|---|---|
Muscle | 3–7 | Water temperature, fish age, lipid content | Under-protection in EMA model (tropical) |
Skin | 10–14 | High perfusion, metabolic activity | Overly conservative in FDA model |
Liver/Kidney | 16–30 | Enzymatic activity, excretion efficiency | Non-edible but monitors contamination |
Compound Lexicon
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8